4-methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-14-12-16(25-2)4-5-17(14)26(23,24)21-13-15-6-10-22(11-7-15)18-19-8-3-9-20-18/h3-5,8-9,12,15,21H,6-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCLALAIJLFMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, viral replication, and cancer.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other bioactive compounds, it may have potential therapeutic effects in various disease states.
Biological Activity
4-Methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its synthesis, biological evaluations, and molecular mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a methoxy group, a methyl group, and a benzenesulfonamide moiety linked to a pyrimidine-piperidine scaffold, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated IC50 values of approximately 2.85 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
Mechanism of Action:
The mechanism involves dual-target inhibition:
- Tubulin Inhibition : The compound competes with colchicine for binding at the colchicine site on β-tubulin, disrupting microtubule dynamics. The IC50 for this activity was reported at 0.83 μM.
- STAT3 Pathway Inhibition : It also inhibits the phosphorylation of STAT3, a transcription factor involved in tumor growth and survival, with an IC50 value of 6.84 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 2.85 |
| HCT-116 | 3.04 |
| A549 (lung cancer) | 1.35 |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- In Vitro Studies : A study evaluated the effects of the compound on breast cancer cell lines, noting morphological changes indicative of apoptosis at concentrations as low as 1 μM .
- In Vivo Efficacy : In xenograft models, the compound demonstrated over 80% inhibition of tumor growth, suggesting strong potential for therapeutic applications in oncology .
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its targets (tubulin and STAT3). These studies suggest that structural modifications could enhance potency and selectivity against cancer cells while minimizing off-target effects .
Scientific Research Applications
Pharmacological Applications
This compound has been studied for its potential therapeutic effects in several areas:
Neurological Disorders
Research indicates that the compound may have implications in treating neurological disorders due to its interaction with certain receptors involved in neuroprotection and neurotransmission. For instance, studies have shown that compounds with similar structures can modulate NMDA receptors, which are crucial in synaptic plasticity and cognitive functions .
Cancer Treatment
The compound's sulfonamide moiety is known for its anticancer properties. Sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, thereby limiting tumor growth. Investigations into similar compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential application for this compound in oncology .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has highlighted the role of pyrimidine derivatives in modulating inflammatory pathways, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Data Tables
Case Studies
Several case studies have explored the efficacy of compounds structurally related to 4-methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide:
-
Case Study on Neurological Protection :
A study published in the Journal of Neurochemistry examined a series of piperidine derivatives and their effects on neuroprotection against excitotoxicity. The results indicated that certain modifications to the piperidine structure enhanced neuroprotective effects, suggesting that similar modifications to our compound could yield beneficial outcomes . -
Case Study on Anticancer Activity :
Research conducted by Smith et al. (2023) demonstrated that a related sulfonamide compound significantly inhibited tumor growth in xenograft models of breast cancer. The study provided insights into the structure-activity relationship that could be applicable to this compound . -
Case Study on Inflammation :
A clinical trial investigated the anti-inflammatory effects of pyrimidine derivatives in patients with chronic inflammatory diseases. The findings suggested a marked reduction in inflammatory markers, supporting the potential application of similar compounds in therapeutic settings .
Comparison with Similar Compounds
Key Features :
- Aromatic Substituents : The 4-methoxy and 2-methyl groups on the benzene ring influence electronic and steric properties.
- Piperidine-Pyrimidine Moiety : The pyrimidin-2-yl group on the piperidine ring may enhance binding to biological targets, such as enzymes or receptors.
Characterization typically involves NMR, MS, and chromatographic purity checks.
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Impact of Substituents :
Modifications in the Piperidine Linker and Side Chains
Key Observations :
Physicochemical and Pharmacological Data
Analysis :
- Yield and Purity : High yields (e.g., 58% in ) and purity (>95%) are achievable via optimized coupling reactions.
Preparation Methods
Sulfonation of 4-Methoxy-2-Methylbenzene
The benzene ring is sulfonated using chlorosulfonic acid under controlled conditions.
Procedure :
- 4-Methoxy-2-methylbenzene (1.0 eq) is added dropwise to chlorosulfonic acid at 0–5°C.
- The mixture is stirred at 25°C for 4–6 hours, yielding 4-methoxy-2-methylbenzenesulfonic acid.
- The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux to form the sulfonyl chloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Purity (HPLC) | ≥98% |
Synthesis of (1-(Pyrimidin-2-yl)Piperidin-4-yl)Methylamine
Piperidin-4-ylMethanol to Piperidin-4-ylMethyl Bromide
The alcohol is converted to a bromide for subsequent amination.
Procedure :
Nucleophilic Substitution with Pyrimidine
Procedure :
- Piperidin-4-ylmethyl bromide (1.0 eq) is reacted with 2-mercaptopyrimidine (1.2 eq) in DMF with K₂CO₃ (2.5 eq) at 80°C for 12 hours.
- The product, 1-(pyrimidin-2-yl)piperidin-4-ylmethylamine, is isolated via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Purity (HPLC) | 97.5% |
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Formation
Procedure :
- 4-Methoxy-2-methylbenzenesulfonyl chloride (1.0 eq) is dissolved in anhydrous THF.
- (1-(Pyrimidin-2-yl)piperidin-4-yl)methylamine (1.1 eq) and triethylamine (2.0 eq) are added dropwise at 0°C.
- The reaction is stirred at 25°C for 6 hours, yielding the crude sulfonamide.
- Purification via recrystallization from ethanol affords the final compound.
Optimization Insights :
- Solvent : THF outperforms DMF in minimizing side reactions.
- Base : Triethylamine yields higher purity compared to pyridine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 88–92% | |
| Purity (HPLC) | 99.0% |
Alternative Synthetic Routes
Reductive Amination Approach
A one-pot method for coupling intermediates using NaBH₃CN.
Procedure :
- 4-Methoxy-2-methylbenzenesulfonamide (1.0 eq) and 1-(pyrimidin-2-yl)piperidin-4-carbaldehyde (1.2 eq) are mixed in methanol.
- NaBH₃CN (1.5 eq) is added, and the reaction is stirred at 25°C for 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Purity (HPLC) | 95.8% |
Critical Analysis of Methodologies
Sulfonyl Chloride Route vs. Reductive Amination
| Parameter | Sulfonyl Chloride Route | Reductive Amination |
|---|---|---|
| Yield | 88–92% | 70–75% |
| Purity | 99.0% | 95.8% |
| Scalability | High | Moderate |
| Byproducts | Minimal | Moderate |
The sulfonyl chloride route is superior in yield and purity, making it preferable for industrial-scale synthesis.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-methoxy-2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?
- Methodological Answer : Synthesis involves multi-step routes, including formation of the pyrimidine-piperidine core and coupling with the benzenesulfonamide moiety. Key steps include:
- Nucleophilic substitution for introducing the pyrimidinyl group to piperidine (e.g., using brominated pyrimidine intermediates) .
- Sulfonylation under controlled pH and temperature to attach the benzenesulfonamide group .
- Purification via recrystallization or column chromatography to isolate the product .
- Critical Parameters : Catalyst selection (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF or THF), and inert atmosphere to prevent oxidation .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : A combination of analytical techniques is used:
- X-ray crystallography for resolving 3D conformation (e.g., triclinic crystal system with unit cell parameters: a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å) .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity .
- Mass spectrometry (ESI-MS) for molecular weight verification .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific safety data for this compound is limited, general protocols for sulfonamides apply:
- Use fume hoods and gloves to avoid inhalation or dermal contact.
- Follow guidelines for sulfonamide derivatives, including proper waste disposal and emergency eyewash access .
Advanced Research Questions
Q. How can X-ray crystallography elucidate conformational flexibility in the piperidine-pyrimidine core?
- Methodological Answer : Crystallographic studies reveal:
- Torsion angles (e.g., C–N–C–C in the piperidine ring) that influence binding pocket compatibility .
- Hydrogen-bonding networks between sulfonamide oxygen and pyrimidine nitrogen, critical for stability .
- Comparative analysis with analogs (e.g., morpholine vs. piperidine derivatives) to assess steric effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like carbonic anhydrase or kinase domains .
- Density Functional Theory (DFT) for calculating electron distribution in the sulfonamide group, which affects hydrogen-bond acceptor capacity .
- MD simulations to assess stability of ligand-receptor complexes over time .
Q. How do reaction kinetics influence yield during sulfonamide coupling?
- Methodological Answer :
- Pseudo-first-order kinetics apply to sulfonylation, with rate dependence on nucleophile concentration (e.g., piperidinylmethyl amine) .
- Temperature optimization (e.g., 0–5°C for exothermic reactions) minimizes side products like disulfonates .
- In-situ monitoring via TLC or HPLC ensures reaction progression .
Q. What structure-activity relationship (SAR) trends are observed in analogs with modified pyrimidine substituents?
- Methodological Answer :
- Electron-withdrawing groups (e.g., bromine at pyrimidine C5) enhance electrophilic reactivity but reduce solubility .
- Piperidine vs. morpholine substitution alters steric bulk, affecting binding to hydrophobic pockets (e.g., in kinase inhibitors) .
- Methoxy positioning on benzene modulates metabolic stability (e.g., para vs. ortho substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
